2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
CAS No.: 1040654-67-8
Cat. No.: VC8436149
Molecular Formula: C24H22F2N4O2S
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040654-67-8 |
|---|---|
| Molecular Formula | C24H22F2N4O2S |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | 2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C24H22F2N4O2S/c1-2-3-12-32-22-7-5-4-6-17(22)20-14-21-24(27-10-11-30(21)29-20)33-15-23(31)28-19-9-8-16(25)13-18(19)26/h4-11,13-14H,2-3,12,15H2,1H3,(H,28,31) |
| Standard InChI Key | IWMYNLPDPOCCAD-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)F)F |
| Canonical SMILES | CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)F)F |
Introduction
Synthesis
The synthesis of compounds like this typically involves:
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Functionalization of pyrazolo[1,5-a]pyrazine derivatives.
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Introduction of the sulfanyl group via thiol-based reactions.
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Coupling with fluorinated aromatic amines to form the final acetamide derivative.
Characterization
Characterization methods include:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR confirm the structural framework.
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Infrared (IR) Spectroscopy: Key absorption bands for the acetamide (-NH-C=O) group are observed in the 1600–1700 cm region .
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-Ray Crystallography: Provides detailed insight into the three-dimensional structure.
Pharmacological Potential
Acetamide derivatives exhibit a broad range of therapeutic activities:
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Enzyme Inhibition: Sulfonamide-acetamide scaffolds are known urease inhibitors, which can be explored for anti-infective properties .
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Anti-inflammatory Properties: Similar compounds have shown activity as inhibitors of inflammatory mediators like 5-lipoxygenase .
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Antimicrobial Activity: The pyrazolo[1,5-a]pyrazine core has been linked to antibacterial and antifungal effects.
Toxicological Profile
While specific toxicity data for this compound is unavailable, related acetamides have been studied extensively:
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